molecular formula C19H23NO B2631034 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2195879-19-5

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2631034
CAS No.: 2195879-19-5
M. Wt: 281.399
InChI Key: ZMJAUBUCAIICEQ-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the 3-methylphenyl moiety.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Applications in material science and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds with bicyclic structures and phenyl groups. Some similar compounds include:

  • Tropane Alkaloids: These compounds also feature the 8-azabicyclo[3.2.1]octane scaffold and are known for their biological activity.

  • Phenyl-substituted Bicyclic Compounds: Other compounds with similar structural motifs may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-13-3-2-4-14(9-13)10-19(21)20-17-7-8-18(20)12-16(11-17)15-5-6-15/h2-4,9,17-18H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAUBUCAIICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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